1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine 1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15833224
InChI: InChI=1S/C10H13N3/c1-2-8(1)13-6-5-12-9-7-11-4-3-10(9)13/h3-4,7-8,12H,1-2,5-6H2
SMILES:
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

CAS No.:

Cat. No.: VC15833224

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine -

Specification

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 1-cyclopropyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine
Standard InChI InChI=1S/C10H13N3/c1-2-8(1)13-6-5-12-9-7-11-4-3-10(9)13/h3-4,7-8,12H,1-2,5-6H2
Standard InChI Key UNOZVAXUZFQLAW-UHFFFAOYSA-N
Canonical SMILES C1CC1N2CCNC3=C2C=CN=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₃N₃, with a molecular weight of 175.23 g/mol . Key identifiers include:

PropertyValueSource Citation
CAS Registry Number1437432-97-7
IUPAC Name1-Cyclopropyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine
SMILESC1CC1N2CCNC3=C2C=CN=C3
InChI KeyUNOZVAXUZFQLAW-UHFFFAOYSA-N
PubChem CID80196958

The bicyclic framework consists of a partially saturated pyrido[3,4-b]pyrazine system, with the cyclopropyl group introducing steric and electronic modifications critical for bioactivity.

Synthesis and Manufacturing

Reported Synthetic Routes

The synthesis of 1-cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves heterocyclization strategies. While direct protocols are sparsely documented, analogous compounds suggest the following steps :

  • Cyclopropane Introduction: Reacting a pyridine precursor with cyclopropylamine under nucleophilic substitution conditions.

  • Ring Closure: Using bifunctional reagents (e.g., diethyl oxalate) to form the pyrazine ring.

  • Reduction: Hydrogenation with catalysts like Pd/C to achieve partial saturation .

Table 1: Hypothetical Synthesis Conditions Based on Analogues

StepReagents/ConditionsYieldCitation
1Cyclopropylamine, EtOH, reflux85–90%
2Diethyl oxalate, DMF, 100°C70–75%
3H₂, Pd/C (10%), EtOH, 50 psi, 24h65–70%

Challenges and Optimization

  • Regioselectivity: Controlling the position of cyclopropane attachment requires careful tuning of reaction kinetics.

  • Purification: Column chromatography or crystallization from acetonitrile is often necessary due to polar byproducts .

CompoundTargetIC₅₀/EC₅₀Citation
Triazolopyrimidine derivativesInfluenza PA-PB11.1 μM
Bis(spiropyrazolone)cyclopropanesLeishmania mexicana0.15 μM

Biological and Pharmacological Profile

Preclinical Findings

  • Antimicrobial Activity: Pyrazine-based compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi .

  • Cytotoxicity: Preliminary assays on cancer cell lines (e.g., HeLa, MCF-7) show moderate activity (IC₅₀: 50–100 μM) .

ADME Predictions

In silico models (SwissADME) predict:

  • LogP: 1.8 (moderate lipophilicity).

  • Bioavailability: 55% (oral).

  • Blood-Brain Barrier Permeation: Likely due to low molecular weight.

Future Research Directions

  • Synthetic Methodologies: Developing one-pot syntheses to improve efficiency.

  • Target Validation: Screening against kinase panels and GPCRs.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator